Butyl dihydrogen phosphate

Description

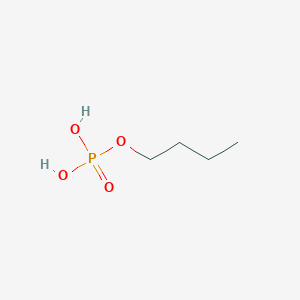

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMJSBUIDQYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862719 | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1623-15-0, 85391-11-3, 52933-01-4 | |

| Record name | Monobutyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylphosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 52933-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I9W48E53L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Butyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of butyl dihydrogen phosphate (also known as monobutyl phosphate or n-butyl acid phosphate). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and process visualization.

Core Physical Properties

This compound is an organophosphorus compound with a range of applications stemming from its chemical nature. It is typically a colorless to light brown, oily liquid.[1][2] The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C4H11O4P | [3][4][5] |

| Molecular Weight | 154.10 g/mol | [3][6] |

| Appearance | Colorless to Light Brown Oil/Liquid | [1][2] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [1][2][3] |

| Boiling Point | 272.5 ± 23.0 °C (Predicted) at 760 mmHg | [2][3] |

| Melting Point | Not definitively established for the pure substance. Often found in mixtures. | |

| Flash Point | 118.6 °C | [3][7] |

| Vapor Pressure | 0.00169 mmHg at 25°C | [3] |

| pKa | 1.97 ± 0.10 (Predicted) | [2][3] |

| Water Solubility | There are conflicting reports. Some sources indicate it has excellent solubility in water, while others state it is insoluble or moderately soluble. Further experimental verification is recommended. | [8] |

| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether. Slightly soluble in DMSO, ethyl acetate, and methanol. | [1][2] |

Experimental Protocols

Determination of Melting Point (Adapted from OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid. For a substance like this compound, which may be an oil at room temperature, this would be more accurately described as a freezing point determination.

Method: The capillary method is commonly employed.

-

Sample Preparation: A small amount of the substance is introduced into a capillary tube.

-

Apparatus: The capillary tube is placed in a temperature-controlled apparatus, such as a liquid bath or a metal block, equipped with a calibrated thermometer or a temperature sensor.

-

Heating: The apparatus is heated at a slow, controlled rate.

-

Observation: The temperatures at which the first droplet of liquid appears and at which the substance becomes completely liquid are recorded. The melting point is reported as this range.

Determination of Boiling Point (Adapted from OECD Guideline 103 and ASTM D1120)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Method: The dynamic method is a suitable approach.

-

Apparatus: A boiling flask containing the test substance, a thermometer to measure the liquid temperature, a reflux condenser to prevent loss of substance, and a pressure measurement device are assembled.

-

Procedure: The pressure in the apparatus is gradually reduced while the substance is stirred and heated. The temperature at which boiling is observed at a given pressure is recorded. This is repeated for several pressure points.

-

Data Analysis: A vapor pressure-temperature curve is plotted, and the boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation.

Determination of Density (Adapted from OECD Guideline 109 and ASTM D4052)

Density is the mass of a substance per unit volume.

Method: The oscillating U-tube densitometer is a precise method for liquids.

-

Apparatus: A digital density meter with an oscillating U-tube.

-

Calibration: The instrument is calibrated using two substances of known density, typically dry air and pure water.

-

Measurement: A small sample of this compound is introduced into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

Calculation: The density is calculated automatically by the instrument based on the calibration data. The measurement should be performed at a constant, recorded temperature.

Determination of Water Solubility (Adapted from OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a given temperature. Given the conflicting reports on the water solubility of this compound, a careful experimental determination is crucial.

Method: The flask method is suitable for substances with solubilities above 10 mg/L.

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach saturation.

-

Separation: The mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Process Visualization

The following diagram illustrates a generalized industrial synthesis process for n-butyl phosphate mono- and di-esters, which includes this compound as a primary component. The process involves the reaction of n-butanol with a phosphorylating agent, typically phosphorus pentoxide.

Caption: Industrial synthesis of n-butyl phosphate esters.

This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is recommended that these properties be confirmed through laboratory testing using the standardized methods outlined.

References

Butyl dihydrogen phosphate chemical structure and formula.

This guide provides a comprehensive overview of butyl dihydrogen phosphate, a significant organophosphate compound. It details its chemical structure, physicochemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

This compound, also known as monobutyl phosphate or n-butyl acid phosphate, is an organophosphorus compound. It consists of a butyl group esterified to a phosphate group. This mono-ester configuration distinguishes it from its di- and tri-ester counterparts (dibutyl and tributyl phosphate).

The structure features a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms. One oxygen is linked to the n-butyl group, while the other two are bonded to hydrogen atoms, forming hydroxyl groups. These acidic protons are responsible for its acidic nature.

Caption: Connectivity of functional groups in this compound.

Physicochemical Properties

This compound is a colorless to light brown, corrosive liquid.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 154.10 g/mol | [3] |

| Appearance | Colorless to light brown liquid | [1] |

| Density | 1.283 g/cm³ (Predicted) | [4][5] |

| Boiling Point | 272.5 °C at 760 mmHg | [4] |

| Flash Point | 118.6 °C | [4] |

| pKa | 1.97 ± 0.10 (Predicted) | [1][4] |

| Water Solubility | Insoluble in water; slightly soluble in DMSO, Ethyl Acetate, Methanol | [1][5] |

| Vapor Pressure | 0.00169 mmHg at 25°C | [4] |

| Hydrogen Bond Donor Count | 2 | [1][4] |

| Hydrogen Bond Acceptor Count | 4 | [1][4] |

| Rotatable Bond Count | 4 | [1][4] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The choice of method depends on the desired purity, scale, and available starting materials.

This industrial method produces a mixture of mono- and di-butyl phosphates using n-butanol, phosphorus pentoxide, polyphosphoric acid, and phosphorous acid as raw materials.[6]

-

Charging the Reactor: Add 400 kg of n-butanol to a reactor and purge with nitrogen gas.

-

Initial Catalyst Addition: While stirring, add 8 kg of phosphorous acid and continue stirring until it is completely dissolved.

-

Acid Addition: Slowly add 8 kg of polyphosphoric acid in a thin stream and stir until the mixture is uniform.

-

Phosphorus Pentoxide Addition: Add 308 kg of phosphorus pentoxide in batches. Use cooling water to maintain the internal temperature at or below 50°C. Stir until uniform.

-

Second Catalyst Addition & Initial Reaction: Add another 8 kg of phosphorous acid. Maintain the temperature at 60-65°C and allow the reaction to proceed for 8 hours.

-

Final Reaction: Increase the temperature to 80-85°C and hold for an additional 8 hours.

-

Work-up: Cool the mixture to below 30°C and filter. The resulting transparent, viscous liquid is the target product.

Caption: Industrial synthesis workflow for n-butyl phosphate esters.

This protocol describes a general method for synthesizing dialkyl hydrogen phosphates, which can be adapted for this compound starting from the corresponding alkyl chlorophosphate.[7]

-

Dissolution: Dissolve the corresponding alkyl chlorophosphate (1 equivalent) in tetrahydrofuran (THF) and cool the solution to 0°C.

-

Hydrolysis: Add aqueous sodium hydroxide (1 M, 1 equivalent) dropwise. Stir the mixture vigorously at 0°C for 30 minutes.

-

Concentration: Concentrate the mixture under reduced pressure.

-

Extraction: Extract the residual solid with diethyl ether (Et₂O) and dry the organic layer over magnesium sulfate (MgSO₄).

-

Purification: After filtration, concentrate the solution under reduced pressure to yield the crude product. Dissolve the crude oil in a saturated sodium bicarbonate (NaHCO₃) solution and wash three times with dichloromethane (CH₂Cl₂).

-

Acidification & Final Extraction: Acidify the aqueous layer with HCl (1 M) to a pH between 0 and 1. Extract with CH₂Cl₂ (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield the pure product. Store at -17°C under an argon atmosphere.

Applications and Significance

This compound's primary application stems from its properties as an anionic surfactant.[1][8]

-

Industrial Surfactant: It exhibits outstanding wetting, emulsification, lubrication, and detergency properties. A key feature is its stability in alkaline conditions, making it superior to many other surfactants in high-pH formulations.[1][4][8]

-

Chemical Intermediate: It serves as a raw material or intermediate in the synthesis of other organophosphate compounds.

-

Nuclear Reprocessing: In the PUREX process for separating uranium and plutonium from spent nuclear fuel, tributyl phosphate (TBP) is used as an extraction solvent. This compound can be formed as a degradation product of TBP. Its presence is undesirable as it can form stable complexes with metal ions, interfering with the separation process. Therefore, the organic solvent phase is typically washed with a sodium carbonate solution to remove it.[9]

Safety and Handling

This compound is classified as a corrosive substance.[1][4] It can cause serious eye irritation and is corrosive to metals and tissues.[1][10] Standard personal protective equipment, including gloves, and eye and face protection, should be worn when handling this chemical.[10] It should be stored and handled in a well-ventilated area.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 1623-15-0 [chemicalbook.com]

- 6. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]

- 7. Dibutyl phosphate synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 1623-15-0 [chemicalbook.com]

- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 10. Page loading... [guidechem.com]

Spectroscopic Profile of Mono-n-butylphosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-n-butylphosphoric acid (MBP), a member of the organophosphate ester family, plays a significant role in various chemical and biological processes. Its amphiphilic nature, stemming from the presence of a polar phosphate group and a nonpolar butyl chain, makes it an important molecule in fields ranging from industrial applications to biomedical research. A thorough understanding of its molecular structure and properties is paramount for its effective utilization and for the development of new applications. This technical guide provides an in-depth overview of the spectroscopic data for mono-n-butylphosphoric acid, offering a valuable resource for researchers and professionals.

Molecular and Spectroscopic Data

The structural and spectroscopic characteristics of mono-n-butylphosphoric acid (C₄H₁₁O₄P) are summarized in the tables below. This data is essential for the identification, quantification, and structural elucidation of the molecule in various matrices.

Table 1: General and Mass Spectrometry Data for Mono-n-butylphosphoric Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁O₄P | [1][2] |

| Molecular Weight | 154.10 g/mol | [1][2] |

| Monoisotopic Mass | 154.0395 Da | [2] |

| CAS Number | 1623-15-0 | [1][2] |

| Appearance | Liquid | [2] |

Table 2: Illustrative NMR Spectroscopic Data for Mono-n-butylphosphoric Acid

| Nucleus | Chemical Shift (δ) ppm (Illustrative) | Multiplicity (Illustrative) | Coupling Constant (J) Hz (Illustrative) | Assignment |

| ¹H | ~3.8 | Quartet | ~6.5 | O-CH₂ -CH₂-CH₂-CH₃ |

| ¹H | ~1.6 | Sextet | ~7.0 | O-CH₂-CH₂ -CH₂-CH₃ |

| ¹H | ~1.4 | Sextet | ~7.5 | O-CH₂-CH₂-CH₂ -CH₃ |

| ¹H | ~0.9 | Triplet | ~7.3 | O-CH₂-CH₂-CH₂-CH₃ |

| ¹H | ~10-12 | Broad Singlet | - | P-(OH )₂ |

| ¹³C | ~67 | - | - | C H₂-O-P |

| ¹³C | ~32 | - | - | C H₂-CH₂-O-P |

| ¹³C | ~19 | - | - | C H₂-CH₃ |

| ¹³C | ~13 | - | - | C H₃ |

| ³¹P | ~0 to +5 | Singlet (Proton Decoupled) | - | P |

Note: The illustrative NMR data is based on typical chemical shifts for n-butyl esters and organophosphates.

Table 3: Illustrative Infrared (IR) Spectroscopic Data for Mono-n-butylphosphoric Acid

| Wavenumber (cm⁻¹) (Illustrative) | Vibrational Mode | Description |

| ~2960, ~2870 | C-H stretch | Aliphatic C-H stretching from the butyl group. |

| ~2500-3300 | O-H stretch | Broad absorption characteristic of the P-OH groups, indicating hydrogen bonding.[3] |

| ~1250 | P=O stretch | Strong absorption from the phosphoryl group. |

| ~1040 | P-O-C stretch | Stretching vibration of the phosphate ester bond. |

| ~950 | P-OH bend | Bending vibration of the P-OH groups. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the protocols for the synthesis and spectroscopic analysis of mono-n-butylphosphoric acid.

Synthesis of Mono-n-butylphosphoric Acid

A common method for the synthesis of a mixture of mono- and di-alkyl phosphates involves the reaction of an alcohol with phosphorus pentoxide.[4][5] To favor the formation of the monoester, the stoichiometry and reaction conditions must be carefully controlled.

Materials:

-

n-butanol

-

Phosphorus pentoxide (P₂O₅)

-

Polyphosphoric acid (optional, as a reaction promoter)

-

Phosphorous acid (optional, as a color stabilizer)[4]

-

Nitrogen gas

-

Distilled water

-

Hydrogen peroxide (30%) (optional, for color improvement)[5]

Procedure:

-

In a reaction vessel equipped with a stirrer and a nitrogen inlet, add n-butanol.

-

Under a nitrogen atmosphere, slowly add phosphorus pentoxide to the stirred n-butanol. The reaction is exothermic and the temperature should be controlled.

-

The mixture is stirred at a controlled temperature (e.g., 40-65°C) for several hours to ensure complete reaction.[4]

-

After the reaction is complete, the mixture is cooled.

-

To hydrolyze any remaining phosphorus pentoxide and polyphosphates, distilled water is carefully added.

-

The product, a mixture of mono- and di-n-butylphosphoric acid, can be purified by techniques such as liquid-liquid extraction or chromatography to isolate the mono-n-butylphosphoric acid.

NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.

Sample Preparation:

-

Dissolve an accurately weighed sample of mono-n-butylphosphoric acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration should be optimized for the specific instrument and nucleus being observed.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

³¹P NMR: Acquire a proton-decoupled spectrum.[6] 85% H₃PO₄ is typically used as an external standard for chemical shift referencing.[7]

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ESI source.

-

An acid or base may be added to the solvent to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For mono-n-butylphosphoric acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

-

To obtain structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Logical Workflow and Data Relationships

The characterization of mono-n-butylphosphoric acid follows a logical progression of experiments, each providing complementary information. The relationship between these analytical steps can be visualized as a workflow.

Caption: Workflow for the synthesis and spectroscopic characterization of mono-n-butylphosphoric acid.

The synthesis and purification of mono-n-butylphosphoric acid is the foundational step. Following this, a battery of spectroscopic techniques is employed. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local environment of the phosphorus atom, which is crucial for structural confirmation and purity assessment. IR spectroscopy helps in identifying the key functional groups present in the molecule, such as P=O and O-H. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that further support the proposed structure. Together, these techniques offer a comprehensive characterization of mono-n-butylphosphoric acid.

Caption: Integration of spectroscopic data for the characterization of mono-n-butylphosphoric acid.

This diagram illustrates how different spectroscopic techniques provide distinct yet complementary pieces of information that, when integrated, lead to a complete structural and chemical understanding of mono-n-butylphosphoric acid. NMR reveals the connectivity of atoms, IR identifies the functional groups, and MS determines the molecular weight and formula, all of which are essential for confirming the identity and purity of the compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. instanano.com [instanano.com]

- 4. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]

- 5. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. rsc.org [rsc.org]

Butyl Dihydrogen Phosphate (CAS 1623-15-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl dihydrogen phosphate (CAS 1623-15-0), also known as monobutyl phosphate or n-butyl acid phosphate, is an organophosphate compound with a range of industrial applications.[1][2] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical methodologies, and safety information. It also explores its potential, though currently limited, applications in the pharmaceutical sciences and discusses the general biological context of organophosphates.

Physicochemical Properties

This compound is a colorless to light brown, oily liquid.[1][3] It is an ester of phosphoric acid and n-butanol.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1623-15-0 | [5] |

| Molecular Formula | C4H11O4P | [5] |

| Molecular Weight | 154.10 g/mol | [4] |

| Density | 1.283 g/cm³ (Predicted) | [3] |

| Boiling Point | 272.5 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 118.6 °C | [6] |

| Vapor Pressure | 0.00169 mmHg at 25°C | [6] |

| pKa | 1.97 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. | [3] |

| LogP | 0.89580 | [6] |

Synthesis and Purification

The synthesis of this compound typically involves the phosphorylation of n-butanol. One common method utilizes phosphorus pentoxide as the phosphorylating agent. A detailed experimental protocol, adapted from literature procedures for similar compounds, is provided below.

Experimental Protocol: Synthesis of n-Butyl Phosphate Mono- and Di-ester Mixture

This protocol is adapted from a patented method for the synthesis of n-butyl phosphate mono- and di-esters.[7]

Materials:

-

n-butanol

-

Phosphorus pentoxide (P₂O₅)

-

Polyphosphoric acid

-

Phosphorous acid

-

Nitrogen gas

-

Reactor with stirring, heating, and cooling capabilities

-

Filtration apparatus

Procedure:

-

Charge the reactor with 400 kg of n-butanol.

-

Introduce nitrogen gas into the reactor to create an inert atmosphere.

-

With stirring, add 0.4 kg of phosphorous acid and continue stirring until it is completely dissolved.

-

Slowly add 20 kg of polyphosphoric acid in a thin stream and stir until the mixture is uniform.

-

Add 220 kg of phosphorus pentoxide in batches while controlling the temperature to not exceed 50°C using cooling. Continue stirring until the mixture is uniform.

-

Add another 0.4 kg of phosphorous acid and maintain the reaction temperature at 40-45°C for 0.5 hours with continuous stirring.

-

Heat the reaction mixture to 65-70°C and maintain this temperature for 16 hours.

-

Cool the mixture to below 30°C.

-

Filter the resulting transparent, viscous liquid to obtain the n-butyl phosphate mono- and di-ester product.

Purification:

Purification of this compound from the reaction mixture can be achieved through techniques such as liquid-liquid extraction. For instance, in the PUREX process, the organic phase containing degradation products like dibutyl hydrogen phosphate and this compound is washed with a sodium carbonate solution.[8]

Analytical Characterization

A variety of analytical techniques can be employed to characterize and quantify this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.

-

¹H NMR: Provides information about the hydrogen atoms in the butyl chain.

-

¹³C NMR: Characterizes the carbon skeleton of the molecule.

-

³¹P NMR: Directly observes the phosphorus nucleus, offering insights into its chemical environment and oxidation state. The chemical shift in ³¹P NMR is highly sensitive to the structure of the organophosphate.[9]

Experimental Protocol: General Procedure for ³¹P{¹H} NMR Spectroscopy

This is a general protocol for acquiring a proton-decoupled ³¹P NMR spectrum of a phosphorus-containing compound.[10]

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tube

-

NMR spectrometer

Procedure:

-

Under a nitrogen atmosphere, dissolve an appropriate amount of the this compound sample in approximately 0.6 mL of CDCl₃ in a 5 mm NMR tube.

-

Cap the NMR tube and gently shake to ensure the sample is fully dissolved.

-

Acquire the ³¹P{¹H} NMR spectrum at room temperature.

-

Reference the spectrum to an external standard of 85% H₃PO₄.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for this purpose.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule, such as P=O, P-O-C, and O-H bonds.

Applications in Drug Development and Biological Signaling

The direct application of this compound in drug development and its specific role in biological signaling pathways are not well-documented in publicly available literature. However, the broader class of organophosphates has relevance in these areas.

Potential as a Pharmaceutical Excipient

Given its surfactant properties, this compound could potentially be used as an emulsifier or wetting agent in pharmaceutical formulations.[1] Alkyl phosphates, in general, are used as surfactants and emulsifiers in cosmetics.

Role in Biological Signaling: An Overview of Phosphate Signaling

While there is no specific data on this compound, inorganic phosphate (Pi) is a crucial signaling molecule in numerous biological processes.[11] Extracellular Pi can activate signaling pathways such as the Raf/MEK/ERK and Akt pathways, which in turn regulate gene expression.[11] It is important to note that the biological effects of an organophosphate ester like this compound would be distinct from those of inorganic phosphate and would depend on its metabolism and potential interactions with cellular components.

A study on the cytotoxicity of various phosphate compounds on triple-negative breast cancer cells showed that hydrogen phosphate (HPO₄²⁻) selectively induced cancer cell death, while dihydrogen phosphate (H₂PO₄⁻) did not show the same effect.[12] This highlights the specificity of cellular responses to different forms of phosphate.

The diagram below illustrates a generalized view of a phosphate-responsive signaling pathway.

Caption: Generalized Phosphate-Responsive Signaling Pathway.

Cytotoxicity of Related Organophosphates

While data on this compound is scarce, studies on other organophosphates provide some context. For instance, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a leachable from certain plastics used in biopharmaceutical manufacturing, has been shown to have cytotoxic effects on Chinese hamster ovary (CHO) cells, affecting cell growth and productivity.[13] This highlights the importance of evaluating the biological activity of any organophosphate that may come into contact with biological systems.

The following diagram illustrates a simplified workflow for assessing the cytotoxicity of a compound.

Caption: General Workflow for In Vitro Cytotoxicity Assay.

Safety and Handling

This compound is classified as a corrosive substance.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound is a well-characterized organophosphate with established industrial uses. Its physicochemical properties, synthesis, and analytical methods are reasonably well understood. However, a significant gap exists in the literature regarding its specific applications in drug development and its interaction with biological signaling pathways. Future research could focus on evaluating its potential as a pharmaceutical excipient, investigating its metabolic fate, and exploring any potential biological activity, including cytotoxicity and effects on cellular signaling. Such studies would provide a more complete picture of the compound's profile and could uncover new applications in the biomedical field.

References

- 1. This compound | 1623-15-0 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 1623-15-0 [chemicalbook.com]

- 4. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]

- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrogen phosphate selectively induces MDA MB 231 triple negative breast cancer cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butyl Dihydrogen Phosphate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butyl dihydrogen phosphate, a versatile organophosphate compound. With a focus on applications relevant to the scientific research and drug development sectors, this document details its chemical identity, physicochemical properties, and common uses. Detailed experimental protocols for its synthesis and analytical determination are provided, alongside graphical representations of these workflows to facilitate understanding and implementation.

Introduction

This compound, also known by numerous synonyms, is an important anionic surfactant.[1][2] Its utility in various industrial and research applications stems from its excellent stability in alkaline conditions, and its properties as a wetting agent, emulsifier, and dispersant.[1][2] For drug development professionals, its role as a potential excipient in formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) is of particular interest. This guide serves as a technical resource for scientists and researchers, consolidating key data and methodologies related to this compound.

Nomenclature and Chemical Identity

A clear understanding of the various names and identifiers for this compound is crucial for effective literature searching and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Identifier |

| Common Name | This compound |

| IUPAC Name | This compound |

| Synonyms | Acid butyl phosphate, Butyl acid phosphate, Butyl diacid phosphate, Butyl phosphoric acid, mono-n-butylphosphoric acid, Monobutyl phosphate, Phosphoric acid, monobutyl ester |

| CAS Number | 1623-15-0 |

| Molecular Formula | C4H11O4P |

| Molecular Weight | 154.10 g/mol |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for its handling, formulation, and analysis.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless to light brown oil/liquid |

| Boiling Point | 272.5 ± 23.0 °C (Predicted) |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) |

| pKa | 1.97 ± 0.10 (Predicted) |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water. |

Applications in Research and Drug Development

While primarily recognized for its industrial applications as a surfactant, this compound holds potential in the pharmaceutical sciences.[6] Its amphiphilic nature makes it a candidate for use in drug formulations to improve the dissolution and absorption of hydrophobic drug molecules. Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their concentration in solution and potentially enhancing their therapeutic effect. Furthermore, its use as a chemical intermediate and a regulator in chemical reactions suggests its utility in various synthetic and analytical protocols within a research setting.[6]

Experimental Protocols

Synthesis of n-Butyl Phosphate: A General Workflow

The following protocol describes a general method for the synthesis of n-butyl phosphate, which can be adapted for specific laboratory requirements. This procedure is based on the reaction of n-butyl alcohol with phosphorus oxychloride in the presence of pyridine.

Protocol Steps:

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, mechanical stirrer, dropping funnel, and thermometer, combine 222 g (3 moles) of dry n-butyl alcohol, 260 g (3.3 moles) of pyridine, and 275 cc of dry benzene.

-

Cooling: Cool the reaction mixture to -5°C using an ice-salt bath while stirring.

-

Addition of Phosphorus Oxychloride: Slowly add 153 g (1 mole) of phosphorus oxychloride dropwise, ensuring the temperature does not exceed 10°C. The initial addition should be very slow to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for two hours.

-

Workup: Cool the mixture to room temperature and add 400-500 cc of water to dissolve the pyridine hydrochloride.

-

Extraction: Separate the benzene layer and wash it with 100-150 cc of water.

-

Drying: Dry the benzene layer over 20 g of anhydrous sodium sulfate.

-

Purification: Remove the benzene and other volatile components by distillation at 40-50 mm pressure until the vapor temperature reaches 90°C. Collect the n-butyl phosphate fraction at 160-162°C/15 mm or 143-145°C/8 mm.

Source:[10]

Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a framework for the sensitive and selective determination of this compound in various matrices, adapted from methodologies for similar organophosphate compounds.

Protocol Steps:

-

Instrumentation: Utilize an LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reagents and Standards: Use LC-MS grade methanol, water, and formic acid. Prepare a stock solution of this compound reference standard (1 mg/mL) and create a series of calibration standards by dilution.

-

Sample Preparation:

-

Protein Precipitation (for biological samples): To 1 volume of the sample, add 3 volumes of cold acetonitrile. Vortex and centrifuge. Evaporate the supernatant and reconstitute the residue in the mobile phase.

-

Solid Phase Extraction (SPE): For cleaner samples, use an appropriate SPE cartridge to extract and concentrate the analyte. Elute with a suitable solvent, evaporate, and reconstitute.

-

-

LC Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A standard injection volume (e.g., 5-10 µL).

-

-

MS/MS Conditions:

-

Ionization Mode: Negative ESI mode is often suitable for phosphates.

-

MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for the parent ion and suitable product ions of this compound.

-

-

Data Analysis: Quantify the analyte using an internal standard calibration curve based on the peak area ratios of the analyte to the internal standard.

Source: Adapted from[8]

Conclusion

This compound is a compound with a well-established role as an industrial surfactant and emerging potential in the field of drug development, primarily as a formulation excipient. This guide has provided a detailed summary of its chemical identity, physicochemical properties, and relevant experimental protocols for its synthesis and analysis. The structured data and graphical workflows are intended to be a valuable resource for researchers and scientists working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 6. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Phosphoric acid, butyl ester | C4H13O5P | CID 3033844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Weight and Mass of Butyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight and monoisotopic mass of butyl dihydrogen phosphate, a compound of interest in various scientific and pharmaceutical applications. The following sections present a comprehensive breakdown of its chemical formula, the calculation of its key mass-related properties, and a conceptual framework to distinguish between molecular weight and monoisotopic mass.

Chemical Identity and Formula

This compound is an organophosphate compound with the chemical formula C₄H₁₁O₄P .[1][2][3][4] This formula indicates that a single molecule of this compound is composed of four carbon atoms, eleven hydrogen atoms, four oxygen atoms, and one phosphorus atom.

Molecular Weight and Monoisotopic Mass

The mass of a molecule can be expressed in two primary ways: molecular weight (also known as average molecular mass) and monoisotopic mass. It is crucial for researchers to understand the distinction between these two values, as their application depends on the analytical technique being employed.

A summary of these values for this compound is presented in the table below:

| Parameter | Value | Unit |

| Molecular Formula | C₄H₁₁O₄P | - |

| Molecular Weight | 154.10 g/mol | g/mol |

| Monoisotopic Mass | 154.039 Da | Da |

Molecular Weight

The molecular weight of a compound is the weighted average of the masses of its molecules, taking into account the natural isotopic abundance of each element. It is expressed in atomic mass units (amu) or grams per mole ( g/mol ).

The calculation of the molecular weight of this compound is as follows:

-

Carbon (C): 4 atoms × 12.011 amu/atom = 48.044 amu

-

Hydrogen (H): 11 atoms × 1.008 amu/atom = 11.088 amu

-

Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu

-

Phosphorus (P): 1 atom × 30.974 amu/atom = 30.974 amu

Total Molecular Weight = 48.044 + 11.088 + 63.996 + 30.974 = 154.102 amu

This calculated value is consistent with the molecular weight of approximately 154.10 g/mol found in various chemical databases.[1][2][3]

Monoisotopic Mass

The monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant isotope of each element. This value is particularly important in high-resolution mass spectrometry.

The calculation of the monoisotopic mass of this compound is as follows, using the masses of the most common isotopes:

-

Carbon (¹²C): 4 atoms × 12.000000 amu/atom = 48.000000 amu

-

Hydrogen (¹H): 11 atoms × 1.007825 amu/atom = 11.086075 amu

-

Oxygen (¹⁶O): 4 atoms × 15.994915 amu/atom = 63.979660 amu

-

Phosphorus (³¹P): 1 atom × 30.973762 amu/atom = 30.973762 amu

Total Monoisotopic Mass = 48.000000 + 11.086075 + 63.979660 + 30.973762 = 154.039497 amu

This calculated value aligns with the reported exact mass of approximately 154.03949583 Da.[2]

Conceptual Diagram: From Formula to Mass

The following diagram illustrates the relationship between the molecular formula of this compound and the derivation of its molecular weight and monoisotopic mass.

References

Solubility Profile of Butyl Dihydrogen Phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl dihydrogen phosphate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and outlines detailed experimental protocols for determining quantitative solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis who require an understanding of the solubility profile of this compound for formulation, purification, and reaction chemistry.

Introduction to this compound

This compound (also known as monobutyl phosphate) is an organophosphate compound with a range of applications, including as a surfactant, emulsifying agent, and intermediate in chemical synthesis.[1][2] Its solubility in different solvent systems is a critical physical property that influences its behavior and utility in various scientific and industrial processes. Understanding this profile is essential for optimizing reaction conditions, developing stable formulations, and designing effective extraction and purification procedures.

Qualitative Solubility Profile

The available data on the solubility of this compound is primarily qualitative. The compound exhibits some solubility in polar organic solvents. There is conflicting information regarding its solubility in water, with some sources indicating it is soluble while others suggest it is insoluble.[1][3][4][5] This discrepancy may be due to variations in experimental conditions, such as temperature and pH, or the presence of impurities.

A summary of the qualitative solubility of this compound in various organic solvents is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[6][7] |

| Ester | Ethyl Acetate | Slightly Soluble[6][7] |

| Alcohol | Methanol | Slightly Soluble[6][7] |

| Alcohol | Ethanol | Soluble[4][5] |

| Ether | Diethyl Ether | Soluble[4][5] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, experimental determination is highly recommended. The following are detailed methodologies for two common and effective methods for determining the solubility of this compound in organic solvents.

Isothermal Equilibrium Shake-Flask Method (Gravimetric Determination)

This method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solute to settle to the bottom of the container.

-

To ensure the complete removal of solid particles, the saturated solution should be filtered through a fine-pore membrane filter (e.g., 0.22 µm) or centrifuged at a high speed. This step should be performed while maintaining the constant temperature of the experiment.

-

-

Quantification:

-

Carefully transfer a precise volume of the clear, saturated supernatant to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, re-weigh the container with the dried residue.

-

The solubility is then calculated as the mass of the residue per volume of the solvent (e.g., in g/L or mg/mL).

-

Figure 1: Workflow for Gravimetric Solubility Determination.

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a chromophore that absorbs ultraviolet or visible light and the chosen solvent is transparent in that wavelength range.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (steps 1 and 2) to prepare a saturated solution and separate the undissolved solid.

-

-

Analysis:

-

Take a precise aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Figure 2: Workflow for UV/Vis Spectrophotometry Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: The polarity of the organic solvent plays a vital role. As an organophosphate with both a nonpolar butyl group and a polar phosphate group, its solubility will vary in solvents of different polarities.

-

pH (in protic solvents): In protic solvents, particularly those containing water, the pH can influence the ionization state of the phosphate group, which in turn will affect its solubility.

-

Presence of Other Solutes: The presence of other dissolved substances can either increase or decrease the solubility of this compound through various intermolecular interactions.

Conclusion

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. N-BUTYL PHOSPHATE CAS#: 52933-01-4 [m.chemicalbook.com]

- 4. N-BUTYL PHOSPHATE | 52933-01-4 [chemicalbook.com]

- 5. n-Butyl phosphate, mixture of mono-n-butyl and di-n-butyl 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound CAS#: 1623-15-0 [chemicalbook.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

Understanding the Acidity of Butyl Dihydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The acidity of butyl dihydrogen phosphate is dictated by the dissociation of its phosphate protons. The following table summarizes the available quantitative data, including the computationally predicted pKa value for this compound and the experimentally determined pKa values for phosphoric acid for comparative analysis.

| Compound | pKa Value | Data Type | Reference |

| This compound | 1.97 ± 0.10 | Predicted | [1] |

| Phosphoric Acid (pKa1) | 2.16 | Experimental | [2] |

| Phosphoric Acid (pKa2) | 7.21 | Experimental | [2][3] |

| Phosphoric Acid (pKa3) | 12.32 | Experimental | [2] |

Theoretical Framework: The Dissociation of this compound

This compound possesses two acidic protons on the phosphate moiety, leading to two potential dissociation events. The first dissociation (pKa1), which is the focus of this guide, involves the loss of the first proton to form the butyl hydrogen phosphate anion. The predicted pKa value of 1.97 suggests that this compound is a relatively strong acid, with its first dissociation occurring in a highly acidic environment.

The general dissociation equilibrium can be represented as follows:

The butyl group, being an electron-donating alkyl group, is expected to have a slight influence on the acidity of the phosphate protons compared to inorganic phosphoric acid.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the experimental determination of the pKa of this compound. These protocols are based on established techniques for measuring the acid dissociation constants of organophosphate compounds.

Synthesis of this compound

A common method for the synthesis of monoalkyl phosphates is the reaction of an alcohol with a phosphorylating agent. A generalized laboratory-scale procedure is as follows:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-butanol to a suitable anhydrous solvent such as acetonitrile.

-

Phosphorylation: Cool the solution in an ice bath. Slowly add a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), dropwise from the dropping funnel while stirring vigorously under a nitrogen atmosphere.

-

Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for several hours. Subsequently, carefully quench the reaction by the slow addition of water to hydrolyze the intermediate to this compound.

-

Purification: The product can be purified by extraction and/or chromatography to isolate the mono-n-butyl phosphate.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[4][5]

-

Sample Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the pH with respect to the volume.

pKa Determination by UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 1 to 4).

-

Sample Preparation: Prepare a stock solution of this compound. Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the analyte but at different pH values.

-

Spectroscopic Measurement: Measure the UV-Vis absorption spectrum for each solution.

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point at the pH that is equal to the pKa.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental determination of the pKa value for this compound.

Experimental workflow for pKa determination.

Conclusion

The predicted pKa of approximately 1.97 for this compound indicates it is a moderately strong acid. While this computational value provides a useful estimate, experimental verification through established methods such as potentiometric titration or spectrophotometry is crucial for applications in research and drug development where precise acidity is a critical parameter. The protocols and workflows detailed in this guide provide a robust framework for such experimental determination. Currently, there is no significant information in the scientific literature to suggest the involvement of this compound in specific biological signaling pathways.

References

Thermal Stability and Decomposition of Butyl Dihydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyl dihydrogen phosphate (also known as monobutyl phosphate) is a monoalkyl ester of phosphoric acid with applications as a surfactant, catalyst, and intermediate in chemical synthesis. Understanding its thermal stability is critical for defining safe handling and storage conditions, predicting degradation pathways, and controlling its use in high-temperature applications. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound. It outlines the expected multi-stage decomposition mechanism, identifies probable degradation products, and furnishes detailed experimental protocols for researchers seeking to perform thermal analysis.

Predicted Thermal Decomposition Mechanism

The thermal degradation of monoalkyl phosphates like this compound is anticipated to occur through a multi-stage process. The primary pathways involve the elimination of an alkene from the alkyl chain, followed by the condensation of the resulting phosphoric acid at higher temperatures.

Stage 1: Alkene Elimination At moderately elevated temperatures, the primary decomposition pathway is the cleavage of the C-O bond, leading to the elimination of butene (as a mixture of isomers) and the formation of orthophosphoric acid. This is a common and facile process for alkyl phosphates possessing a β-hydrogen. The presence of acidic protons on the phosphate group can catalyze this elimination reaction.

Stage 2: Condensation of Phosphoric Acid The orthophosphoric acid formed in the first stage is thermally unstable at higher temperatures. It undergoes a series of condensation reactions, eliminating water molecules to form pyrophosphoric acid (H₄P₂O₇) and subsequently higher-order polyphosphoric acids and ultimately phosphorus pentoxide (P₂O₅) at very high temperatures.

In an oxidizing atmosphere (e.g., air), the liberated butene and other organic fragments will undergo combustion, producing carbon dioxide (CO₂) and water (H₂O).[1]

Data Presentation

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1623-15-0 | [Generic] |

| Molecular Formula | C₄H₁₁O₄P | [Generic] |

| Molecular Weight | 154.10 g/mol | [Generic] |

| Appearance | Colorless liquid | [Generic] |

| Boiling Point | 272.5 ± 23.0 °C (Predicted) | [Generic] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [Generic] |

| Flash Point | 118.6 °C | [Generic] |

Predicted Thermal Decomposition Data

The following data is predictive and based on the analysis of related compounds, such as calcium butyl phosphate, and general principles of alkyl phosphate decomposition.[2][3] The decomposition of the calcium salt of butyl phosphate was observed to occur in three stages, with initial cleavage of the alkyl chain at up to 290°C.[3]

| Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Predicted Evolved Gaseous Products | Residual Product |

| 1: Alkene Elimination | 200 - 350 | ~46% | Butene (C₄H₈), Water (H₂O) | Orthophosphoric Acid (H₃PO₄) |

| 2: Condensation | 350 - 600 | ~12% | Water (H₂O) | Polyphosphoric Acids |

| 3: Further Condensation | > 600 | Variable | Water (H₂O) | Phosphorus Pentoxide (P₂O₅) |

Note: In an oxidizing atmosphere, butene will combust to CO₂ and H₂O. The mass loss percentages are theoretical calculations based on the predicted reactions.

Mandatory Visualizations

Predicted Decomposition Pathway

Caption: Predicted multi-stage thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for thermal analysis and product identification.

Experimental Protocols

Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

This protocol is designed to determine the thermal stability, decomposition temperatures, and mass loss stages of this compound.

5.1.1 Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently (e.g., Netzsch STA 449 F3 Jupiter or similar).[4] The instrument should be coupled to a mass spectrometer (MS) for evolved gas analysis (EGA).

5.1.2 Materials:

-

This compound sample

-

High-purity nitrogen gas (≥99.999%)

-

Synthetic air (for oxidative decomposition studies)

-

Alumina (Al₂O₃) crucibles (85 µL)[4]

5.1.3 Procedure:

-

Calibration: Perform temperature and sensitivity calibrations for both TGA and DSC modules according to the instrument manufacturer's specifications.

-

Sample Preparation: Place approximately 5-10 mg of the this compound sample into a pre-tared alumina crucible. Record the exact mass.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

-

Atmosphere: Purge the furnace with the desired gas (nitrogen or synthetic air) at a flow rate of 30-50 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.[4]

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[4]

-

-

Data Collection: Record the mass change (TGA), differential heat flow (DSC), and evolved gas signals (MS) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage mass loss for each distinct step.

-

From the DSC curve, identify endothermic or exothermic events corresponding to melting, boiling, or decomposition.

-

Correlate the mass loss events from the TGA with the evolved gas profiles from the MS to identify the decomposition products at each stage.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed for the detailed identification of volatile and semi-volatile decomposition products.

5.2.1 Instrumentation: A pyrolysis unit (e.g., CDS Model 6200 Pyroprobe) directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system (e.g., Shimadzu GCMS-QP2020 NX).

5.2.2 Materials:

-

This compound sample

-

High-purity helium gas for GC carrier

5.2.3 Procedure:

-

Sample Preparation: Place a small amount of the sample (10-100 µg) into a pyrolysis tube or sample cup.

-

Pyrolysis Program (Double Shot Analysis):

-

Shot 1 (Thermal Desorption): Heat the sample to a moderate temperature (e.g., 150°C) to desorb any volatile impurities without causing decomposition. Analyze the evolved gases by GC-MS.

-

Shot 2 (Pyrolysis): Rapidly heat the remaining sample to the specific decomposition temperatures identified from the TGA analysis (e.g., the onset temperature and peak decomposition temperatures). A typical pyrolysis temperature range is 250°C to 700°C.[5]

-

-

GC-MS Conditions:

-

Injector: Maintain a temperature of 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

GC Column: A suitable capillary column for separating polar and non-polar compounds (e.g., a DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature of 300°C.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Correlate the identified products with the pyrolysis temperature to build a detailed picture of the decomposition pathway.

-

Conclusion

While specific experimental data on the thermal decomposition of pure this compound is limited, a predictive pathway can be constructed based on the established chemistry of alkyl phosphates. The primary decomposition is expected to initiate with the elimination of butene to form orthophosphoric acid, followed by the condensation of the acid at higher temperatures to form polyphosphoric acids and water. The provided experimental protocols for TGA-DSC-MS and Py-GC-MS offer a robust framework for researchers to empirically verify this predicted behavior, quantify the decomposition kinetics, and definitively identify the resulting products. Such studies are essential for ensuring the safe handling and effective application of this compound.

References

The Pivotal Role of Organophosphorus Compounds in Modern Organic Synthesis: A Technical Guide

Introduction

Organophosphorus chemistry is a cornerstone of modern organic synthesis, offering a diverse arsenal of reagents and reactions that are indispensable in academic research, industrial processes, and particularly in the realm of drug discovery and development. The unique electronic and steric properties of phosphorus-containing molecules enable a wide range of transformations, from the construction of complex carbon skeletons to the stereoselective introduction of functional groups. This technical guide provides an in-depth exploration of the core applications of organophosphorus compounds, focusing on key reactions that have become central to the synthetic chemist's toolkit. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms, substrate scope, and practical execution of these powerful synthetic methods. We will explore the intricacies of the Wittig, Horner-Wadsworth-Emmons, Mitsunobu, and Arbuzov reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding of their application in the synthesis of complex molecules.

Key Organophosphorus Reactions in Organic Synthesis

The versatility of organophosphorus compounds is showcased in a variety of named reactions that have become fundamental to organic chemistry. These reactions provide reliable and often highly stereoselective methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (a Wittig reagent).[1][2][3] This reaction is of paramount importance for its ability to form a carbon-carbon double bond at a specific location with, in many cases, predictable stereochemistry.[1][2][3]

Mechanism

The reaction proceeds through the nucleophilic addition of the ylide to the carbonyl group, forming a dipolar betaine intermediate which then cyclizes to a four-membered oxaphosphetane.[1] This intermediate subsequently collapses to yield the alkene and a highly stable triphenylphosphine oxide, the formation of which is the thermodynamic driving force for the reaction.[1] The stereochemical outcome (E or Z-alkene) is influenced by the nature of the ylide. Unstabilized ylides typically afford Z-alkenes, while stabilized ylides favor the formation of E-alkenes.[4]

References

Methodological & Application

Application Notes and Protocols: Synthesis and Preparation of High-Purity Butyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of high-purity butyl dihydrogen phosphate (also known as mono-n-butyl phosphate). The methodologies outlined are based on established chemical syntheses, offering robust procedures for laboratory-scale preparation.

Introduction